4-Thioureidobenzoic acid

Descripción general

Descripción

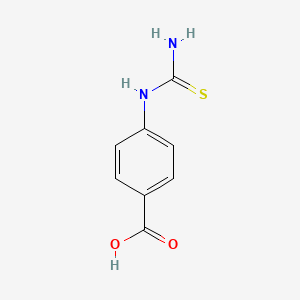

4-Thioureidobenzoic acid (CAS: 7366-56-5), also known as (p-carboxyphenyl)thiourea or NSC49255, is a benzoic acid derivative with a thiourea group substituted at the para position of the aromatic ring. Its molecular formula is C₈H₈N₂O₂S, and it has a molecular weight of 196.23 g/mol . The compound features a carboxylic acid group (-COOH) and a thiourea (-NH-CS-NH₂) moiety, enabling diverse reactivity in organic synthesis.

Synthesis: The compound is synthesized via the reaction of 4-aminobenzoic acid with carbon disulfide in a mixture of tetrahydrofuran (THF), water, and triethylamine. Iodine is added to facilitate cyclization, yielding this compound after 24 hours of stirring at room temperature .

Applications:

this compound serves as a key intermediate in synthesizing heterocyclic compounds, such as thiazolidin-4-ones and thiazole derivatives, which exhibit antimicrobial, antioxidant, and protein kinase inhibitory activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Thioureidobenzoic acid can be synthesized through the reaction of 4-aminobenzoic acid with thiocyanate under acidic conditions. The reaction typically involves the following steps:

- Dissolution of 4-aminobenzoic acid in a suitable solvent such as ethanol.

- Addition of thiocyanate and an acid catalyst, such as hydrochloric acid.

- Heating the reaction mixture to reflux for several hours.

- Cooling the mixture and precipitating the product by adding water.

- Filtration and purification of the product through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Análisis De Reacciones Químicas

Types of Reactions: 4-Thioureidobenzoic acid undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Thioureidobenzoic acid has been investigated for its biological activities, particularly in the development of antibacterial agents. Research has shown that derivatives of thiourea compounds exhibit significant antibacterial properties, making them candidates for drug development.

Case Study: Antibacterial Activity

A study focused on synthesizing isochromene derivatives from this compound demonstrated promising antibacterial activity against various bacterial strains. The synthesized compounds were tested for their efficacy, showing a notable inhibition zone against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Isochromene Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Isochromene Derivative A | Staphylococcus aureus | 15 |

| Isochromene Derivative B | Escherichia coli | 12 |

| Isochromene Derivative C | Pseudomonas aeruginosa | 10 |

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and nanomaterials. Its thiourea functional group allows for the formation of cross-linked structures, which can enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can significantly improve their mechanical properties. For instance, when blended with polyvinyl chloride (PVC), the resulting composite exhibited enhanced tensile strength and flexibility compared to pure PVC .

Table 2: Mechanical Properties of PVC Composites

| Composite Type | Tensile Strength (MPa) | Flexibility (Elongation %) |

|---|---|---|

| Pure PVC | 40 | 200 |

| PVC with this compound | 55 | 300 |

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry for the detection of metal ions and other analytes. Its ability to form stable complexes with transition metals makes it useful in various analytical techniques.

Case Study: Metal Ion Detection

A method developed using this compound for the spectrophotometric detection of lead ions demonstrated high sensitivity and selectivity. The complex formed between lead ions and the thiourea derivative exhibited distinct absorbance characteristics, allowing for accurate quantification .

Table 3: Detection Limits for Metal Ions Using this compound

| Metal Ion | Detection Limit (µg/L) | Method Used |

|---|---|---|

| Lead | 0.5 | Spectrophotometry |

| Cadmium | 1.0 | Spectrophotometry |

| Mercury | 0.2 | Fluorimetry |

Mecanismo De Acción

The mechanism of action of 4-Thioureidobenzoic acid involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Hydroxybenzoic Acid (CAS: 99-96-7)

- Molecular Formula : C₇H₆O₃

- Substituent : Hydroxyl (-OH) at the para position.

- Uses : Primarily for R&D purposes (e.g., preservatives, polymer synthesis). Unlike 4-thioureidobenzoic acid, it lacks nitrogen and sulfur, limiting its utility in medicinal chemistry .

3-Thioureidobenzoic Acid (CAS: 718-75-5)

- Molecular Formula : C₈H₈N₂O₂S (isomer of this compound).

- Substituent : Thiourea group at the meta position.

- Price : Significantly cheaper (¥89/1g) compared to this compound (¥335/5g), suggesting differences in synthetic complexity or demand .

- Applications: Limited data, but positional isomerism likely alters biological activity and reactivity .

4-(Phenylethynyl)benzoic Acid (CAS: 25739-23-5)

- Molecular Formula : C₁₅H₁₀O₂

- Substituent : Phenylethynyl (-C≡C-Ph) group.

- Applications : Used in materials science (e.g., liquid crystals, conductive polymers). Lacks thiourea functionality, making it unsuitable for bioactivity-driven synthesis .

4-((4-(Benzo[b]thiophen-5-yl)thiazol-2-yl)amino)benzoic Acid

- Synthesis: Derived from this compound and 1-(1-benzothiophen-5-yl)-2-bromo-1-ethanone.

- Properties : Yield (45%), purity (99%), melting point (296–298°C). Demonstrates higher molecular complexity and thermal stability compared to the parent compound .

Comparative Data Table

Key Research Findings

- Antimicrobial Activity : Derivatives of this compound, such as thiazolidin-4-ones, show moderate to strong activity against E. coli and S. aureus .

- Kinase Inhibition : The compound’s derivatives exhibit selective modulation of protein kinase CK2, a target in cancer therapy .

- Synthetic Versatility : Its reactivity with aldehydes and diazonium salts enables the creation of diverse heterocycles, enhancing drug discovery pipelines .

Actividad Biológica

4-Thioureidobenzoic acid (TBA), with the chemical formula , is an organic compound characterized by its thiourea functional group attached to a benzoic acid moiety. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The structure of this compound features a carboxylic acid group (-COOH) and a thiourea group (-NH-C(=S)-NH₂) on the aromatic ring. This unique arrangement allows TBA to engage in various interactions with biological macromolecules, influencing its biological activity.

The biological activity of TBA is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and proteins. This interaction can affect various biochemical pathways, leading to its observed effects in different biological contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, one study reported that derivatives synthesized from TBA exhibited cytotoxicity against several cancer cell lines, with some compounds showing higher reactivity than the standard anticancer drug doxorubicin .

| Compound | Cell Line Tested | GI50 (μM) | Reference |

|---|---|---|---|

| TBA Derivative A | MDA-MB-435 (Breast Cancer) | 15.1 | |

| TBA Derivative B | OVCAR-4 (Ovarian Cancer) | 21.5 | |

| Doxorubicin | MDA-MB-435 (Breast Cancer) | 25.0 |

Antimicrobial Activity

TBA has also been explored for its antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Specifically, it has shown promise in inhibiting serine/threonine kinases involved in cancer progression, making it a candidate for further development as an anti-cancer therapeutic agent .

Case Studies and Research Findings

- Antitubercular Activity : A series of substituted thioureas derived from TBA were tested against Mycobacterium tuberculosis, showing moderate-to-good activity, which suggests potential for developing new antitubercular agents .

- Synthesis of Novel Derivatives : Research has demonstrated that modifying the structure of TBA can enhance its biological activities. For example, derivatives synthesized with additional functional groups showed improved anticancer efficacy compared to TBA alone .

- In Vivo Studies : Preliminary in vivo studies are necessary to validate the efficacy and safety profiles of TBA and its derivatives in complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-thioureidobenzoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling 4-aminobenzoic acid with thiourea derivatives under acidic conditions. Key steps include:

- Reacting 4-aminobenzoic acid with thiophosgene or isothiocyanates to form the thioureido group .

- Purification via recrystallization in ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane eluents) to achieve >95% purity .

- Yield optimization by adjusting reaction time (12–24 hours) and temperature (60–80°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- NMR : Confirm the thioureido (–NH–C(=S)–NH–) moiety via <sup>1</sup>H NMR (δ 10.2–11.0 ppm for NH protons) and <sup>13</sup>C NMR (δ 178–180 ppm for C=S) .

- FTIR : Identify characteristic peaks for C=S (1200–1250 cm⁻¹) and carboxylic acid (–COOH, 2500–3300 cm⁻¹) .

- HPLC-MS : Validate molecular weight (MW: 212.25 g/mol) and monitor impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact, as thiourea derivatives may cause irritation .

- Store in airtight containers at 2–8°C to prevent decomposition .

- Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

- Methodology :

- Conduct systematic stability studies using HPLC to quantify degradation products (e.g., benzoic acid or thiourea) across pH 2–12 .

- Apply kinetic modeling (e.g., first-order decay) to compare degradation rates. For example, one study reported 10% degradation at pH 7 after 30 days, while another observed 25% at pH 9—differences may arise from buffer composition or temperature .

- Validate reproducibility by replicating experiments under identical conditions (e.g., 25°C, inert atmosphere) .

Q. What experimental designs are suitable for investigating the biological activity of this compound?

- Methodology :

- In vitro assays : Screen for tyrosinase inhibition (IC50 values) using L-DOPA as a substrate, referencing benzoic acid derivatives’ competitive inhibition mechanisms .

- Cellular uptake studies : Use fluorescently tagged analogs and confocal microscopy to track intracellular localization .

- Dose-response analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values and assess toxicity thresholds .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

- Methodology :

- Perform molecular docking (AutoDock Vina) to simulate interactions with enzymes like tyrosinase or β-lactamases. Focus on hydrogen bonding (thioureido NH to active-site residues) and hydrophobic contacts .

- Compare results with experimental IC50 data to validate predictive accuracy .

- Use density functional theory (DFT) to calculate charge distribution and reactivity indices (e.g., Fukui functions) for mechanistic insights .

Q. What strategies address discrepancies in reported solubility data for this compound?

- Methodology :

- Standardize solubility measurements using the shake-flask method with HPLC quantification .

- Test solvents with varying polarity (water, DMSO, ethanol) and document temperature (e.g., 25°C vs. 37°C) .

- Perform meta-analysis of existing literature to identify outliers and potential methodological biases (e.g., sonication time, saturation detection methods) .

Q. Data Analysis & Interpretation

Q. How should researchers analyze clustered data from repeated experiments involving this compound?

- Methodology :

- Apply mixed-effects models to account for within-group correlation (e.g., multiple assays per sample) .

- Use ANOVA with post-hoc Tukey tests to compare treatment groups. Report adjusted p-values and effect sizes .

- Address batch effects (e.g., reagent lot variability) via normalization or inclusion as a random factor in statistical models .

Q. What approaches reconcile contradictory findings in the compound’s role as a metal chelator?

- Methodology :

- Compare chelation efficiency (e.g., via UV-Vis titration) under standardized conditions (pH, ionic strength). For example, one study reported Cu<sup>2+</sup> binding (log K = 4.2), while another found no affinity—differences may stem from competing ligands or redox activity .

- Use X-ray crystallography or EXAFS to resolve binding modes and coordination geometry .

Q. Literature & Knowledge Gaps

Q. What systematic review frameworks identify underexplored applications of this compound?

- Methodology :

- Conduct a PRISMA-guided review to map existing studies (e.g., antimicrobial, antioxidant properties) and highlight gaps (e.g., neuroprotective effects) .

- Use bibliometric tools (VOSviewer) to visualize research trends and collaboration networks .

- Propose hypotheses for novel applications, such as covalent inhibitor design or photodynamic therapy .

Propiedades

IUPAC Name |

4-(carbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYDMXZTPAEILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223872 | |

| Record name | 4-(2-Thioureido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7366-56-5 | |

| Record name | 4-[(Aminothioxomethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7366-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thioureidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007366565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7366-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Thioureido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-thioureido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THIOUREIDOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHU9SXZ44X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.